Cas no 25902-86-7 (2-Methoxypyrimidin-4-ol)
2-Methoxypyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxypyrimidin-4(1H)-one
- 2-methoxy-4(3H)-Pyrimidinone
- 2-Methoxypyrimidin-4-ol
- 4(1H)-Pyrimidinone, 2-methoxy- (9CI)
- 2-methoxy-1H-pyrimidin-6-one
- 2-Methoxy-4(1H)-pyrimidinone
- 4-Hydroxy-2-methoxypyrimidine
- 2-Methoxy-4(1H)pyrimidineone
- 2-Methoxypyrimidin-4(3H)-one
- 2-Methoxypyrimidine-4(3H)-one
- PDJZKZLISQIEOC-UHFFFAOYSA-N
- 4(1H)-Pyrimidinone, 2-methoxy-
- RP00804
- HP23831
- AK-
- A877445
- AKOS006280502
- DB-067488
- 2-HYDROXY-6-METHOXYPYRIMIDINE
- CS-0044984
- SB57822
- MFCD00128202
- Y10376
- AKOS015920187
- DS-10622
- 2-METHOXY-1H-PYRIMIDIN-4-ONE
- 25902-86-7
- AKOS025395580
- SY110131
- SCHEMBL1128388
- DTXSID90547010
- W-206991
- MFCD11109832
-
- MDL: MFCD11109832
- Inchi: 1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
- InChI Key: PDJZKZLISQIEOC-UHFFFAOYSA-N
- SMILES: O(C)C1=NC=CC(N1)=O
Computed Properties
- Exact Mass: 126.04300
- Monoisotopic Mass: 126.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 50.7
Experimental Properties
- PSA: 55.24000
- LogP: 0.19080
2-Methoxypyrimidin-4-ol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methoxypyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093681-250mg |
2-Methoxy-4(1H)-pyrimidinone |
25902-86-7 | 95% | 250mg |
£35.00 | 2022-03-01 | |
| Fluorochem | 093681-1g |
2-Methoxy-4(1H)-pyrimidinone |
25902-86-7 | 95% | 1g |
£87.00 | 2022-03-01 | |
| Fluorochem | 093681-5g |
2-Methoxy-4(1H)-pyrimidinone |
25902-86-7 | 95% | 5g |
£284.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG354-50mg |
2-Methoxypyrimidin-4-ol |
25902-86-7 | 97% | 50mg |
98.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG354-200mg |
2-Methoxypyrimidin-4-ol |
25902-86-7 | 97% | 200mg |
260.0CNY | 2021-07-12 | |
| Chemenu | CM100173-250mg |
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$202 | 2021-08-06 | |
| Chemenu | CM100173-1g |
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25902-86-7 | 95% | 1g |
$504 | 2021-08-06 | |
| Chemenu | CM100173-5g |
2-methoxypyrimidin-4-ol |
25902-86-7 | 95% | 5g |
$1537 | 2021-08-06 | |
| Apollo Scientific | OR30542-250mg |
4-Hydroxy-2-methoxypyrimidine |
25902-86-7 | 97% | 250mg |
£23.00 | 2025-02-20 | |
| Apollo Scientific | OR30542-1g |
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£79.00 | 2025-02-20 |
2-Methoxypyrimidin-4-ol Suppliers
2-Methoxypyrimidin-4-ol Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Methoxypyrimidin-4-ol
2-Methoxypyrimidin-4-ol (CAS No. 25902-86-7): An Overview of Its Properties, Applications, and Recent Research
2-Methoxypyrimidin-4-ol (CAS No. 25902-86-7) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 4-Hydroxy-2-methoxypyrimidine, has gained significant attention due to its unique chemical structure and potential biological activities. In this article, we will delve into the properties, synthesis methods, and recent research findings related to 2-Methoxypyrimidin-4-ol.
Chemical Structure and Properties: 2-Methoxypyrimidin-4-ol is a pyrimidine derivative characterized by a methoxy group at the 2-position and a hydroxyl group at the 4-position. Its molecular formula is C6H7N2O2, and it has a molecular weight of 139.13 g/mol. The compound is a white crystalline solid that is soluble in water and various organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The presence of the hydroxyl group imparts polarity to the molecule, making it suitable for various chemical reactions and biological interactions.
Synthesis Methods: Several synthetic routes have been developed for the preparation of 2-Methoxypyrimidin-4-ol. One common method involves the reaction of 2-methoxypyrimidine with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the hydroxyl group at the 4-position. Another approach involves the condensation of methyl cyanoacetate with guanidine followed by cyclization and hydrolysis steps. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Biological Activities: Recent research has highlighted the potential biological activities of 2-Methoxypyrimidin-4-ol. Studies have shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 2-Methoxypyrimidin-4-ol has been found to possess antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings suggest that 2-Methoxypyrimidin-4-ol could be further explored for its therapeutic potential in treating viral infections.
Clinical Applications: The anti-inflammatory and antiviral properties of 2-Methoxypyrimidin-4-ol have led to its evaluation in preclinical studies for various medical applications. For instance, it has been tested for its efficacy in reducing inflammation in animal models of arthritis and other inflammatory diseases. Preliminary results have shown promising outcomes, indicating that 2-Methoxypyrimidin-4-ol could be developed into a novel therapeutic agent for these conditions. Furthermore, its antiviral activity has prompted researchers to investigate its potential as an antiviral drug candidate.
Mechanism of Action: The biological activities of 2-Methoxypyrimidin-4-ol are attributed to its ability to modulate key signaling pathways involved in inflammation and viral replication. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, it has been found to interfere with viral replication by targeting specific viral enzymes or host cell factors essential for viral propagation.
Toxicity and Safety Profile: The safety profile of 2-Methoxypyrimidin-4-ol is an important consideration for its potential use in therapeutic applications. Preclinical toxicity studies have indicated that it exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully evaluate its long-term safety and potential side effects in humans.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on 2-Methoxypyrimidin-4-ol holds great promise for advancing our understanding of its biological activities and therapeutic potential. Future studies should focus on optimizing its pharmacological properties, enhancing its bioavailability, and conducting clinical trials to validate its efficacy in humans. Additionally, exploring combination therapies involving 2-Methoxypyrimidin-4-ol strong > with other drugs could lead to more effective treatment strategies for inflammatory diseases and viral infections.
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